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ACBI3: A Technical Guide to a Pan-KRAS Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

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Abstract

Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is the most frequently mutated oncogene in human cancers, yet it has long been considered "undruggable." The discovery of ACBI3, a potent and selective pan-KRAS degrader, represents a significant breakthrough in targeting this resilient cancer driver. ACBI3 is a heterobifunctional small molecule, specifically a Proteolysis Targeting Chimera (PROTAC), that induces the degradation of multiple KRAS mutants by hijacking the cell's natural protein disposal machinery. This document provides an in-depth technical overview of ACBI3, including its mechanism of action, biochemical and cellular activity, and detailed protocols for its application as a chemical probe in KRAS biology and drug discovery.

Introduction to ACBI3

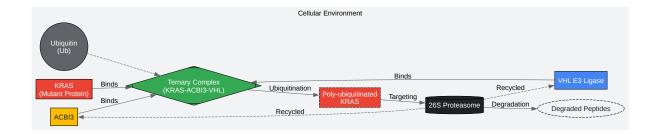
ACBI3 was developed through a collaboration between the University of Dundee and Boehringer Ingelheim as a first-in-class chemical probe to explore the therapeutic potential of pan-KRAS degradation.[1][2] Unlike traditional inhibitors that block a protein's active site, ACBI3 eliminates the KRAS protein entirely. It is a bifunctional molecule composed of a ligand that binds to KRAS, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4][5][6][7] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the KRAS protein. A key advantage of ACBI3 is its ability to degrade 13 of the 17 most common oncogenic KRAS variants, offering a tool to study a broad



range of KRAS-driven cancers while sparing the closely related H- and NRAS paralogues.[1][2] [8][9] To facilitate open science, ACBI3 and its negative control, cis-ACBI3, are available to the scientific community through Boehringer Ingelheim's opnMe portal.[1][8][10]

Mechanism of Action

ACBI3 functions by forming a ternary complex between the target KRAS protein and the VHL E3 ligase complex. This event is central to its activity and was a key focus of its structure-based design.[2][9][11] The formation of this VHL:ACBI3:KRAS complex brings the ubiquitin-loaded E2 conjugating enzyme into close proximity with KRAS, facilitating the transfer of ubiquitin chains onto the KRAS protein. This polyubiquitination acts as a molecular signal, marking KRAS for recognition and degradation by the 26S proteasome. The degrader molecule, ACBI3, is then released and can engage in further catalytic cycles of KRAS degradation.[12]



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ACBI3 Mechanism of Action: Ternary complex formation and subsequent proteasomal degradation of KRAS.

Quantitative Data Summary



The following tables summarize the key quantitative metrics characterizing the potency and selectivity of ACBI3.

Table 1: Biochemical and Cellular Potency

Parameter	Value	Cell Line / Assay Conditions	Reference(s)
Ternary Complex Kd	6 nM	Surface Plasmon Resonance (SPR) for VHL:ACBI3:KRAS complex	[4][13]
DC50 (KRASG12D)	3.9 nM	GP2d cells	[4]
DC50 (KRASG12D)	2 nM	Capillary Electrophoresis, 24h, GP5d cells	[14]
DC50 (KRASG12V)	7 nM	Capillary Electrophoresis, 24h, SW620 cells	[14][15]
IC50 (Antiproliferative)	478 nM (Geo. mean)	Panel of KRAS mutant cell lines (5-day assay)	[4][10][11]
IC50 (Antiproliferative)	8.3 μM (Geo. mean)	Panel of KRASWT cell lines (5-day assay)	[10][11]

| IC50 (SW620 cells) | 15 nM | CellTiterGlo, 5 days |[14][15] |

Table 2: In Vivo Pharmacokinetics and Efficacy



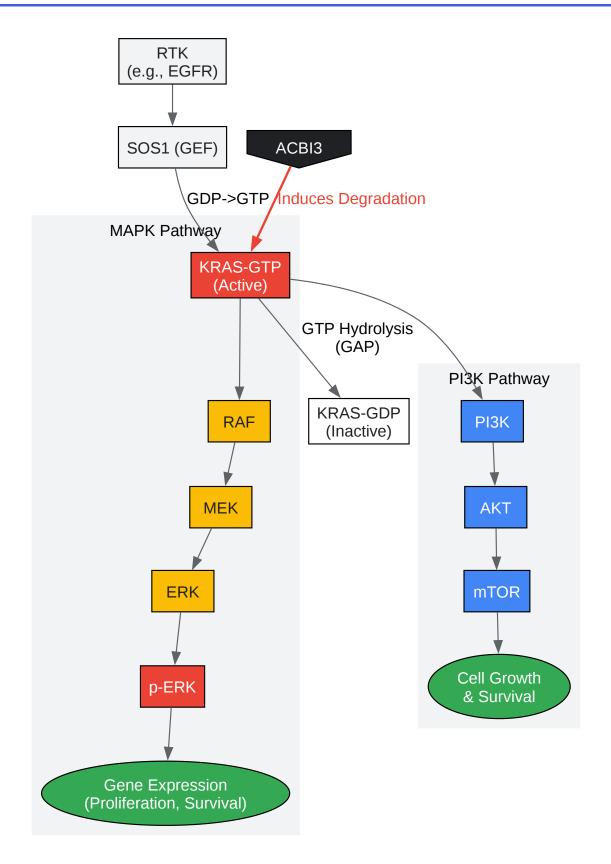
Parameter	Value	Dosing / Model	Reference(s)
Administration Route	Intravenous (i.v.), Subcutaneous (s.c.), Intraperitoneal (i.p.)	Mouse models	[6][10]
Oral Bioavailability	Lacks oral bioavailability	N/A	[11][15]
Cmax	70 nM	30 mg/kg s.c. in mice (formulated)	[11][12]
tmax	2 h	30 mg/kg s.c. in mice (formulated)	[11][12]

| In Vivo Efficacy | Tumor regression | KRAS mutant xenograft mouse models (e.g., GP2d, RKN) |[6][10][12] |

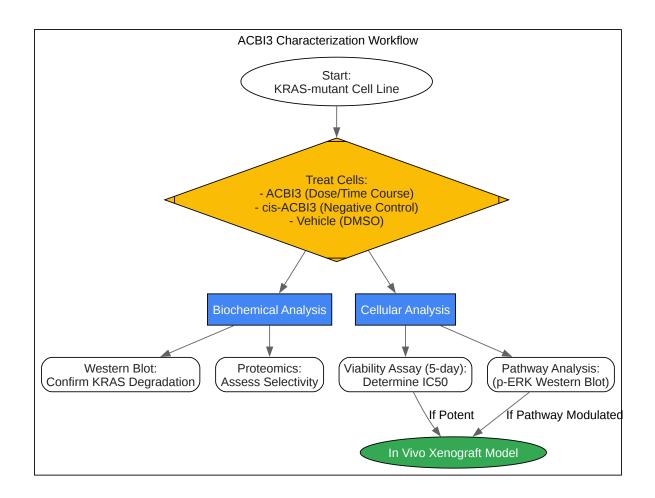
Downstream Signaling Effects

KRAS is a central node in critical oncogenic signaling pathways. By inducing its degradation, ACBI3 effectively shuts down these downstream cascades, primarily the RAF-MEK-ERK (MAPK) and, to some extent, the PI3K-AKT-mTOR pathways. Studies show that ACBI3 treatment leads to a potent, profound, and sustained suppression of MAPK signaling, which is more durable than that achieved with traditional KRAS inhibitors.[2][6][11][12] This prolonged pathway inhibition is a key advantage of the degradation modality.









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- To cite this document: BenchChem. [ACBI3: A Technical Guide to a Pan-KRAS Chemical Probe]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542128#acbi3-as-a-chemical-probe-for-kras-biology]

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